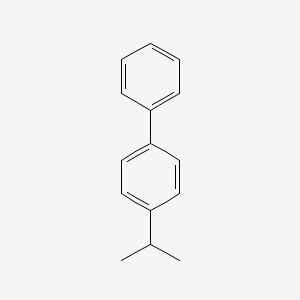

4-Isopropylbiphenyl

Descripción

Significance in Synthetic Organic Chemistry

The primary significance of 4-Isopropylbiphenyl in synthetic organic chemistry lies in its role as a versatile chemical intermediate. Its biphenyl (B1667301) framework is a common structural motif in a variety of functional molecules, and the isopropyl group can be a site for further chemical modification or can influence the electronic and steric properties of the molecule.

One of the key synthetic routes to this compound is the Friedel-Crafts alkylation of biphenyl. nih.govbyjus.com This classic organic reaction involves the reaction of biphenyl with an isopropylating agent, such as propylene (B89431) or isopropyl alcohol, in the presence of a Lewis acid or solid acid catalyst. nih.govnih.gov The choice of catalyst, such as zeolites, can influence the selectivity of the reaction towards the desired 4-isomer. nih.gov

While direct synthesis of major pharmaceuticals from this compound is not extensively documented in readily available literature, its structural similarity to key intermediates makes it a relevant compound. For instance, the biphenylacetic acid moiety is the core of several non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of these drugs often involves the Friedel-Crafts acylation of a substituted biphenyl. nih.gov Although not a direct precursor, the study of the synthesis and reactivity of this compound provides valuable insights into the chemical transformations required for the production of such pharmaceuticals.

Furthermore, this compound can serve as a precursor for other specialized chemicals. For example, the catalytic dehydrogenation of this compound can yield 4-isopropenylbiphenyl, a monomer that can be used in the production of specialized polymers and resins.

Historical Context of Research Applications

The study of this compound is intrinsically linked to the development of the Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877. byjus.comwikipedia.orglscollege.ac.in This reaction provided a general method for the alkylation and acylation of aromatic rings, opening up pathways to a vast array of substituted aromatic compounds. Early research into the alkylation of biphenyl would have invariably included investigations into the introduction of various alkyl groups, including the isopropyl group. softbeam.net

In the mid-20th century, with the growth of the petrochemical industry, the availability of feedstocks like propylene spurred further research into alkylation reactions. The alkylation of biphenyl with propylene over various catalysts became a subject of study, with a focus on controlling the regioselectivity to obtain specific isomers like this compound. nih.gov

The latter half of the 20th century saw an increased interest in the environmental fate of aromatic hydrocarbons. Isopropylbiphenyls, due to their use in some industrial applications and their structural similarity to polychlorinated biphenyls (PCBs), became subjects of environmental research.

Role as a Model Compound in Chemical and Biological Research

This compound has served as a valuable model compound in both chemical and biological research, allowing scientists to study fundamental processes in a controlled manner.

In the field of catalysis , this compound and its synthesis have been used to investigate the activity and selectivity of various catalysts. For example, the alkylation of biphenyl with propylene to produce this compound is a model reaction for studying shape-selective catalysis using zeolites. The pore structure of the zeolite can influence the distribution of the resulting isopropylbiphenyl (B97774) isomers, providing insights into the catalyst's mechanism of action. nih.gov

Table 2: Isomer Selectivity in the Alkylation of Biphenyl with Propylene over Different Catalysts

| Catalyst | This compound (%) | Other Isomers (%) | Reference |

|---|---|---|---|

| USY Zeolite | High | Low | nih.gov |

| Solid Phosphoric Acid | Moderate | Moderate | nih.gov |

In biological research , particularly in environmental science and toxicology, this compound has been used as a model compound to study the fate and effects of alkylated aromatic hydrocarbons in the environment. Its structural resemblance to certain PCB congeners makes it a useful, non-chlorinated surrogate for studying the physical and biological processes that govern the environmental distribution and degradation of these persistent organic pollutants. nih.gov

Research has focused on the microbial biodegradation of this compound by various soil microorganisms. medcraveonline.commedcraveonline.com These studies help to elucidate the metabolic pathways involved in the breakdown of aromatic hydrocarbons and to identify the enzymes responsible for these transformations. This knowledge is crucial for developing bioremediation strategies for contaminated sites.

Furthermore, understanding the metabolism of this compound can provide insights into the biotransformation of other xenobiotics. The cytochrome P450 (CYP) enzyme system, a major player in drug metabolism, is also involved in the oxidation of environmental pollutants. nih.govscispace.com Studying the interaction of this compound with CYP enzymes can help predict the metabolic fate of other structurally related compounds.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-phenyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSHGRJUSUJPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883094 | |

| Record name | 4-Isopropylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-95-2 | |

| Record name | 4-Isopropylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBV29724I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Alkylation Reactions

Alkylation reactions are the cornerstone of 4-Isopropylbiphenyl synthesis, involving the addition of an isopropyl group to the biphenyl (B1667301) molecule.

The Friedel-Crafts alkylation represents a traditional method for introducing alkyl substituents onto aromatic rings. This process typically employs Lewis acid catalysts, such as aluminum chloride (AlCl₃), or solid acid catalysts like silica-alumina google.compmarketresearch.com. In the context of biphenyl isopropylation, biphenyl can react with isopropyl halides or propylene (B89431) in the presence of these catalysts google.compmarketresearch.comvulcanchem.com. While effective for introducing isopropyl groups, conventional Friedel-Crafts methods often exhibit limited regioselectivity, leading to a mixture of ortho-, meta-, and para-substituted isomers google.com. For example, a synthetic route might involve the acylation of biphenyl with isopropyl chloride using aluminum chloride, followed by further transformations vulcanchem.com. Despite challenges in precise regiocontrol, steric and electronic factors can influence the reaction to favor para-substitution to a certain degree vulcanchem.com.

Direct isopropylation refers to the straightforward introduction of an isopropyl group onto the biphenyl structure, typically using propylene as the alkylating agent in the presence of acidic catalysts . This approach aims for a direct functionalization of the biphenyl core. The efficacy and selectivity of direct isopropylation are significantly influenced by the choice of catalyst, including solid acids like silica-alumina and various zeolites, as well as the reaction conditions employed, which collectively dictate the isomer distribution of the resulting isopropylbiphenyls google.com.

Catalytic isopropylation processes, particularly those employing zeolites, have emerged as highly effective strategies for the shape-selective synthesis of this compound and related compounds like 4,4'-diisopropylbiphenyl (B92181) (4,4'-DIPB). Zeolites, with their well-defined microporous structures and tunable acidity, offer advantages such as catalyst recyclability and precise control over reaction pathways and product selectivity capes.gov.brscispace.comuq.edu.auresearchgate.netscilit.com.

Zeolites are extensively utilized for the shape-selective isopropylation of biphenyl due to their ability to control molecular access and transition states within their pore structures capes.gov.brscispace.comuq.edu.auresearchgate.netscilit.com.

H-Mordenite (HM): Highly dealuminated H-mordenite (HM) has demonstrated considerable effectiveness in the shape-selective isopropylation of biphenyl, preferentially yielding 4,4'-diisopropylbiphenyl (4,4'-DIPB) capes.gov.brscispace.comuq.edu.auscilit.comresearchgate.netjst.go.jp. Its characteristic pore structure facilitates shape-selective catalysis, leading to high selectivities for the para-substituted product capes.gov.brscispace.com. H-mordenite with specific pore dimensions, such as approximately 7Å, is noted for its ability to produce 4-position isopropylated biphenyls google.com.

SSZ-31: Zeolites like SSZ-31, including its [Al]-SSZ-31 form, have shown high activity and selectivity in biphenyl isopropylation, favoring the formation of less sterically hindered isomers such as this compound (4-IPBP) and 4,4'-DIPB rsc.orgrsc.orgpsu.eduresearchgate.net. Zeolites with the AFI topology, such as H-[Al]-SSZ-24, also exhibit high activity and shape-selective production of 4,4'-DIPB under moderate temperature conditions researchgate.netsemanticscholar.org. Other zeolites, including ZSM-12, MCM-68, MCM-22, and Y zeolites, have also been investigated for biphenyl alkylation, displaying varying degrees of shape selectivity researchgate.netsyxbsyjg.compku.edu.cnsci-hub.ru.

The inherent shape-selective properties of zeolite catalysts are crucial for directing the isopropylation of biphenyl towards specific isomers, predominantly this compound and 4,4'-diisopropylbiphenyl capes.gov.bruq.edu.auresearchgate.netresearchgate.netpsu.eduresearchgate.netsemanticscholar.org. This selectivity is attributed to the spatial constraints within the zeolite pores, which influence the transition states of isomer formation, thereby favoring less sterically encumbered para-substituted products capes.gov.bruq.edu.ausemanticscholar.org. For instance, the channels of H-[Al]-SSZ-24 are capable of differentiating between 4,4'-DIPB and other diisopropylbiphenyl (DIPB) isomers during their transition states, contributing to selective synthesis semanticscholar.org. H-mordenite's microporous environment effectively guides the reaction to produce 4,4'-DIPB with high selectivity capes.gov.brscispace.com. However, the selectivity for desired para-isomers can be diminished by the isomerization of initially formed products, particularly 4,4'-DIPB, which can occur on external acid sites at elevated temperatures or under specific reaction conditions capes.gov.brresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org.

The optimization of reaction parameters, including temperature and pressure, is critical for controlling the conversion, selectivity, and isomer distribution in the catalytic isopropylation of biphenyl.

Pressure: The pressure of the alkylating agent, typically propylene, significantly impacts selectivity. Elevated propylene pressure has been observed to suppress the isomerization of 4,4'-DIPB, thereby enhancing its selectivity scispace.com. Conversely, lower propylene pressures can facilitate isomerization reactions over catalysts such as H-mordenite capes.gov.brscispace.com. Operating at higher propylene pressures, for instance, 0.8 MPa, has been reported to achieve high selectivities for 4,4'-DIPB researchgate.netpsu.edusyxbsyjg.com. While temperature is a primary factor, pressure also plays a crucial role in maintaining high selectivity by mitigating side reactions like isomerization researchgate.net.

Data Tables:

The following tables summarize key findings regarding zeolite catalysts and the influence of reaction conditions on the selectivity for 4,4'-diisopropylbiphenyl.

Table 1: Zeolite Catalysts and Selectivity for 4,4'-Diisopropylbiphenyl (4,4'-DIPB)

| Zeolite Catalyst | Typical Reaction Conditions (Temp, Pressure) | Selectivity for 4,4'-DIPB (%) | Citation(s) |

| H-Mordenite (MOR) | Moderate temperatures (e.g., 250°C) | ~85 | uq.edu.au |

| H-[Al]-SSZ-24 | Moderate temperatures | 70-80 | semanticscholar.org |

| ZSM-12 | Lower temperatures (< 275°C) | 60-70 | researchgate.net |

Table 2: Influence of Temperature on Selectivity for 4,4'-DIPB over H-[Al]-SSZ-24

| Temperature (°C) | Selectivity for 4,4'-DIPB (%) | Citation(s) |

| 150-225 | 70-80 | semanticscholar.org |

| >225 | Decreases | semanticscholar.org |

Table 3: Influence of Propylene Pressure on Selectivity for 4,4'-DIPB over H-Mordenite

| Propylene Pressure (MPa) | Selectivity for 4,4'-DIPB (%) | Citation(s) |

| 0.8 | ~90 | researchgate.net |

| 0.1 | Lower | researchgate.net |

Compound Name Table:

| Common Name | IUPAC Name | CAS Registry Number |

| This compound | 4-(1-Methylethyl)-1,1'-biphenyl | 7116-95-2 |

| Biphenyl | Biphenyl | 92-52-4 |

| 4,4'-DIPB | 4,4'-Diisopropyl-1,1'-biphenyl | 25210-16-6 |

| 4-IPBP | 4-Isopropyl-1,1'-biphenyl | 7116-95-2 |

| H-Mordenite | H-Mordenite (a type of zeolite catalyst) | N/A |

| SSZ-31 | SSZ-31 (a type of zeolite catalyst) | N/A |

| H-[Al]-SSZ-24 | H-[Al]-SSZ-24 (a type of zeolite catalyst) | N/A |

Catalytic Isopropylation Processes

Role of Catalyst Acidity and Pore Structure

While palladium-catalyzed cross-coupling reactions are central to biphenyl synthesis, other catalytic approaches also leverage specific catalyst properties like acidity and pore structure. For instance, in Friedel-Crafts alkylation, which can also lead to isopropyl-substituted biphenyls, the nature of the catalyst is paramount. Zeolites, such as the [Fe]-SSZ-24 catalyst, possess both acidic sites and defined pore structures that are crucial for regioselectivity and reaction efficiency. In the alkylation of biphenyl with propene, these catalysts facilitate the formation of isopropyl biphenyl derivatives, including this compound, by guiding the isopropyl group to specific positions on the biphenyl core through shape selectivity and acid-catalyzed carbocation intermediates researchgate.net. The pore dimensions and the strength and type of acid sites (Brønsted vs. Lewis) significantly influence the distribution of alkylated products nih.govunivie.ac.atacs.org. Although this method differs from cross-coupling, it highlights how catalyst properties can direct the synthesis of substituted biphenyls.

Cross-Coupling Reactions for Biphenyl Scaffold Construction

Cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering efficient and selective methods for carbon-carbon bond formation. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by transition metals, most commonly palladium.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely utilized method for the synthesis of biphenyls. It involves the palladium-catalyzed coupling of an organoboron compound (e.g., boronic acid or boronate ester) with an organohalide or pseudohalide rsc.orgtpu.rugoogle.com. This reaction is known for its mild conditions, functional group tolerance, and the relatively low toxicity and easy handling of organoboron reagents scispace.com.

For the synthesis of this compound derivatives, the Suzuki-Miyaura coupling can be employed by reacting a phenyl halide with a 4-isopropylphenylboronic acid derivative, or vice versa. For example, the synthesis of 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid involves the coupling of 4-bromobenzoic acid with 4-isopropylphenylboronic acid. Typical reaction conditions include a palladium catalyst, such as Pd(PPh₃)₄, a base like sodium carbonate (Na₂CO₃), and a solvent mixture, often THF/water, at elevated temperatures (80–100°C) for several hours vulcanchem.com. Yields for analogous reactions have been reported to exceed 70% vulcanchem.com. Modern advancements utilize catalysts like Pd(OAc)₂ in combination with specific phosphine (B1218219) ligands (e.g., SPhos, RuPhos) and bases such as potassium carbonate (K₂CO₃) in toluene/water mixtures, demonstrating high efficiency and broad applicability rsc.orgscispace.com.

Table 1: Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

| 4-Bromobenzoic acid + 4-isopropylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 80–100 | 12–24 h | >70 | For 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid (analogous yield) vulcanchem.com |

| Aryl Halide + Aryl Boronic Acid | Pd(OAc)₂ + Ligand (e.g., SPhos) | K₂CO₃ | Toluene/H₂O | Reflux | - | High | General conditions for aryl-aryl coupling rsc.orgscispace.com |

| 4-Bromoisopropylbenzene + Phenylboronic acid | Pd catalyst (e.g., Pd(dba)₂ + SPhos) | Base | Solvent | - | - | - | Potential route for this compound synthesis rsc.orgmolaid.com |

Kumada Cross-Coupling Applications

The Kumada cross-coupling reaction, developed in the 1970s, is a nickel or palladium-catalyzed reaction that couples Grignard reagents with organic halides or pseudohalides tpu.runih.govorganic-chemistry.orgslideshare.net. It is known for its cost-effectiveness and direct use of highly reactive Grignard reagents, which can avoid extra steps required for other organometallic reagents organic-chemistry.org. The reaction mechanism involves oxidative addition, transmetallation, isomerization, and reductive elimination slideshare.net. While it can be limited by the high reactivity and basicity of Grignard reagents, potentially affecting functional group tolerance, it is particularly effective for the low-cost synthesis of unsymmetrical biaryls nih.govorganic-chemistry.org.

Stille Cross-Coupling Applications

The Stille cross-coupling reaction is a palladium-catalyzed method that couples organostannanes with organic halides or pseudohalides rsc.orgtpu.rugoogle.com. This reaction is valued for its mild, neutral reaction conditions and its tolerance of a wide array of functional groups, making organostannanes attractive coupling partners rsc.orgtpu.ru. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps rsc.org. The use of additives like CuI can significantly accelerate the reaction rate by scavenging free ligands harvard.edu.

Negishi Cross-Coupling Applications

The Negishi cross-coupling reaction facilitates the formation of carbon-carbon bonds between organozinc reagents and organic halides or pseudohalides, typically catalyzed by palladium or nickel complexes rsc.orgtpu.rugoogle.com. This method is known for its compatibility with various functional groups, including ketones, esters, and nitriles tpu.ru. Organozinc reagents can be prepared in situ via transmetalation from organolithium or Grignard reagents, or through oxidative addition of zinc to organohalides tpu.ru.

A specific application for the synthesis of this compound involves the Negishi coupling of 4-bromobiphenyl (B57062) with isopropyl zinc bromide in THF. This reaction, when following a general procedure A, utilizes a palladium catalyst and can proceed under mild conditions, with a reaction time of 30 minutes noted for the preparation of the organozinc reagent amazonaws.com.

Table 2: Negishi Coupling for this compound Synthesis

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

| 4-Bromobiphenyl | Pd | - | THF | RT (reagent prep) | 30 min | - | Isopropyl zinc bromide prepared in situ amazonaws.com |

| Isopropyl zinc bromide | Coupling with 4-bromobiphenyl to form this compound amazonaws.com |

Hiyama Cross-Coupling Applications

The Hiyama cross-coupling reaction involves the palladium-catalyzed coupling of organosilanes with organic halides or pseudohalides rsc.orgtpu.rugoogle.com. This method is advantageous due to the low reactivity, availability, non-toxicity, and sustainability of organosilane reagents rsc.org. The transmetalation step, crucial for the coupling, requires activation by a base or fluoride (B91410) source rsc.orgtpu.ru. Microwave-assisted, fluoride-free Hiyama cross-coupling reactions catalyzed by Pd(0)–PVP nanoparticles have also been reported google.com.

Compound List:

this compound

4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid

4-Bromobenzoic acid

4-Isopropylphenylboronic acid

Phenylboronic acid

4-Bromoisopropylbenzene

Bromobenzene

Pd(PPh₃)₄

Pd(OAc)₂

SPhos

RuPhos

n-BuPAd₂

DTBPF

Na₂CO₃

K₂CO₃

THF

Toluene

H₂O

Grignard reagents

Organostannanes

Organozinc reagents

Organosilanes

[Fe]-SSZ-24 catalyst

4-Bromobiphenyl

Isopropyl zinc bromide

Pd(dba)₂

Pd(0)–PVP nanoparticles

Other Synthetic Approaches and Functionalization

Beyond direct alkylation of biphenyl, several other established and emerging synthetic routes and functionalization techniques are relevant to the chemistry of this compound and its derivatives. These methods offer diverse approaches to construct or modify the biphenyl core with the isopropyl substituent.

Wurtz-Fittig Reaction Variants

The Wurtz-Fittig reaction, a classical method for carbon-carbon bond formation, involves the coupling of aryl halides with alkali metals, typically sodium nih.govloc.govresearchgate.net. While direct application of the Wurtz-Fittig reaction for the synthesis of this compound itself is not extensively detailed in the provided literature, variants of this reaction have been employed in the synthesis of related biphenyl compounds and their derivatives loc.govgoogle.com. Historically, this reaction has been crucial for synthesizing biphenyls and has been adapted for the preparation of organometallic compounds, including those involving germanium loc.gov. For instance, the Wurtz-Fittig reaction has been cited in the synthesis of 2-fluoro-4-isopropylbiphenyl google.com. The general principle involves the generation of aryl radicals or anions, which then undergo coupling.

Ullmann Reaction Pathways

The Ullmann reaction, first reported in 1901, is a copper-catalyzed coupling reaction primarily used for the synthesis of biaryls from aryl halides nih.govrsc.orgorganic-chemistry.orgslideshare.net. The classic Ullmann reaction typically involves heating aryl halides with copper powder at elevated temperatures (around 200 °C) to form symmetric biaryls organic-chemistry.org. Ullmann-type reactions also encompass copper-catalyzed nucleophilic aromatic substitution reactions, such as the Ullmann ether synthesis organic-chemistry.org. This methodology has been applied to the synthesis of various biphenyl derivatives, including those with specific substituents nih.govrsc.org. For example, the Ullmann reaction has been utilized in the synthesis of 2-fluoro-4-isopropylbiphenyl google.com. The reaction proceeds via oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the new carbon-carbon bond organic-chemistry.orgslideshare.net.

Bennett-Turner Reactions

The Bennett-Turner reaction is a copper-catalyzed homocoupling reaction that can be employed in biphenyl synthesis nih.govresearchgate.netrsc.org. This method typically utilizes copper(II) chloride (CuCl₂) as a catalyst, often in conjunction with a base like lithium tert-butoxide (t-BuOLi) and an oxidant such as oxygen gas (O₂) rsc.org. An example involves the reaction of tetrafluoro-3-methoxybenzene with CuCl₂ and lithium tert-butoxide in the presence of O₂ gas, yielding a biphenyl coupling product with 56% yield, alongside a phenolic byproduct rsc.org. The proposed mechanism involves in situ deprotonation followed by oxidative dimerization rsc.org.

Ball-Milling Methodologies

Mechanochemical synthesis, often facilitated by ball milling, offers an environmentally friendly approach to chemical transformations, reducing or eliminating the need for solvents rsc.orgkarger.com. This technique has been applied to biphenyl chemistry, for instance, in the synthesis of biphenyl-4-carbonyl-benzoic acid through the reaction of biphenyl with phthalic anhydride (B1165640) in the presence of aluminum chloride (AlCl₃) nih.govrsc.org. While not directly synthesizing this compound, this demonstrates the utility of ball milling for functionalizing the biphenyl core.

Oxidation Reactions of this compound and its Derivatives

This compound and its derivatives are susceptible to oxidation, yielding various oxygenated products. A significant pathway involves the aerobic oxidation of the isopropyl group. For instance, this compound can be oxidized with oxygen in the presence of N-hydroxyphthalimide (NHPI) as a catalyst and AIBN (2,2′-azobis(2-methylpropionitrile)) as an initiator at 60 °C to produce hydroperoxides with high selectivity, reportedly between 76–99% researchgate.netsemanticscholar.org. This process yields hydroperoxides, alcohols, and ketones .

Furthermore, oxidation reactions can convert isopropylbiphenyl (B97774) derivatives into carboxylic acids. For example, 4,4′-diisopropylbiphenyl can be oxidized to biphenyl-4,4′-dicarboxylic acid using molecular oxygen in the presence of cobalt and/or manganese catalysts in an aliphatic monocarboxylic acid solvent (e.g., acetic acid) at 180 °C under air pressure google.com. During this process, 4′-isopropylbiphenyl-4-carboxylic acid can be formed as an intermediate oxidation product google.com.

Table 1: Oxidation Reactions of this compound and Derivatives

| Substrate | Reagents/Catalyst | Conditions | Product(s) | Yield/Selectivity | Citation |

| This compound | O₂, NHPI, AIBN | 60 °C, MeCN | Hydroperoxides, Alcohols, Ketones | 76–99% (hydroperoxides) | researchgate.net |

| 4,4′-Diisopropylbiphenyl | O₂, Cobalt acetate, Manganese acetate | 180 °C, Air pressure (15 kg/cm ²), Acetic acid | Biphenyl-4,4′-dicarboxylic acid, 4′-Isopropylbiphenyl-4-carboxylic acid | 73.5–90.3% (dicarboxylic acid) | google.com |

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone reaction for introducing acyl groups onto aromatic rings, typically using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst like AlCl₃ nih.govrsc.org. This methodology can be applied to biphenyl to form various acylated products, which can then be further functionalized. For instance, biphenyl can react with succinic anhydride and AlCl₃ to yield 4-phenylbenzoyl-propionic acid nih.govrsc.org. Similarly, reaction with phthalic anhydride under ball-milling conditions with AlCl₃ produces biphenyl-4-carbonyl-benzoic acid nih.govrsc.org.

While direct acylation to introduce an isopropyl group is not the primary Friedel-Crafts acylation, the strategy of Friedel-Crafts acylation followed by subsequent transformations is relevant. For example, a proposed route to 4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid involves the Friedel-Crafts acylation of biphenyl with an isopropylating agent (e.g., isopropyl chloride/AlCl₃) to form a ketone intermediate, followed by oxidation of the ketone to a carboxylic acid vulcanchem.com.

Furthermore, Friedel-Crafts alkylation of biphenyl with propylene is a direct method for synthesizing isopropylbiphenyls researchgate.netsolubilityofthings.comresearchgate.net. Zeolite catalysts, such as HMOR-40, have demonstrated shape-selective catalysis, favoring the para-substituted this compound (4-IPBP) and 4,4′-diisopropylbiphenyl (4,4′-DIPB) over other isomers researchgate.net. For example, reaction of biphenyl with propylene over a silica-alumina catalyst between 150–250 °C yields mono- and di-isopropylbiphenyls, with regioselectivity favoring para substitution . Transalkylation of diisopropylbiphenyl isomers using H-beta zeolite can also yield high percentages of 4,4′-diisopropylbiphenyl .

Table 2: Friedel-Crafts Alkylation of Biphenyl with Propylene

| Substrate | Alkylating Agent | Catalyst | Conditions | Products (Major) | Selectivity (Para) | Citation |

| Biphenyl | Propylene | Silica-alumina | 150–250 °C | Mono- and di-isopropylbiphenyls | Favored | |

| Biphenyl | Propylene | HMOR-40 zeolite | Various (shape-selective) | This compound (4-IPBP), 4,4′-Diisopropylbiphenyl (4,4′-DIPB) | High | researchgate.net |

| Biphenyl | Propylene | [Fe]-SSZ-24 | Not specified | 4-isopropyl-1,1′-biphenyl, 4,4′-diisopropylbiphenyl, 3,4′-diisopropyl-1,1′-biphenyl | Not specified | researchgate.netresearchgate.net |

Compound List

this compound

Cumene

4,4′-Diisopropylbiphenyl

4′-Isopropylbiphenyl-4-carboxylic acid

Biphenyl-4,4′-dicarboxylic acid

1-Isopropyl-4-phenyl-benzene

4-Phenylcumene

p-Isopropyldiphenyl

4-Isopropyl-1,1'-biphenyl

p-isopropylbiphenyl

2-fluoro-4-isopropylbiphenyl

4-Phenylbenzoyl-propionic acid

Biphenyl-4-yl-5-oxopentanoic acid

Biphenyl-4-carbonyl-benzoic acid

1-([1,1′-biphenyl]-4-yl)ethan-1-one

1-([1,1′-biphenyl]-4-yl)propan-1-one

1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(ethan-1-one)

1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(propan-1-one)

4-isopropyl-1,4-dihydro-1,1′-biphenyl

4-isopropyl-3,4-dihydro-1,1′-biphenyl

3,4′-diisopropyl-1,1′-biphenyl

Tetrafluoro-3-methoxybenzene

1-methoxy-4-(1-methylethyl)benzene

2-isopropylnaphthalene (B46572)

2-methoxy-6-(1-methylethyl)naphthalene

Halogenation and Chloromethylation Reactions

Chloromethylation: Chloromethylation is a significant reaction for introducing a reactive chloromethyl group (-CH₂Cl) onto aromatic systems, serving as a versatile intermediate for further functionalization. Biphenyls, including this compound, are susceptible to electrophilic aromatic substitution, with chloromethylation being a prime example.

The chloromethylation of biphenyl typically involves reacting it with formaldehyde (B43269) (or its equivalents like paraformaldehyde or trioxane) in the presence of hydrochloric acid and a Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) nih.govsmolecule.comresearchgate.net. For biphenyl itself, these reactions often yield a mixture of chloromethylated products, with substitution predominantly occurring at the para-position (4-position) due to electronic and steric factors, leading to products like 4-(chloromethyl)-1,1′-biphenyl nih.govresearchgate.net. Yields for 4-(chloromethyl)-1,1′-biphenyl from biphenyl can reach up to 80% nih.gov. More advanced catalytic systems, such as metal triflates (e.g., Sc(OTf)₃), have also been employed, offering good activity and recyclability, and can lead to higher selectivity for disubstituted products like 4,4′-bis(chloromethyl)biphenyl researchgate.netresearchgate.net.

While specific studies detailing the chloromethylation of this compound are not extensively documented in the provided literature, the presence of the isopropyl group, an activating and ortho, para-directing substituent, suggests that this compound would readily undergo chloromethylation. The reaction is expected to occur preferentially at the unsubstituted positions of the phenyl rings, with a strong tendency for para-substitution relative to the existing phenyl substituent and ortho/para substitution relative to the isopropyl group.

Other Halogenation Reactions: Direct halogenation (e.g., bromination or iodination) of biphenyls, similar to benzene, proceeds via electrophilic aromatic substitution rsc.org. The isopropyl group in this compound would influence the regioselectivity of these reactions, directing incoming halogens to the activated positions. However, specific experimental data for the halogenation of this compound are limited in the reviewed sources.

Reduction Pathways

This compound can undergo reduction reactions, leading to the formation of saturated hydrocarbon derivatives or alcohols . These transformations typically involve the saturation of the aromatic rings or the modification of the isopropyl group.

General methods for reducing biphenyls include catalytic hydrogenation using transition metal catalysts like nickel or palladium, which can convert the aromatic rings into cyclohexyl rings, yielding products such as cyclohexylbenzene (B7769038) derivatives nih.gov. Alternatively, reduction using alkali metals, such as lithium in liquid ammonia, can also saturate the aromatic system nih.gov. These established reduction techniques are expected to be applicable to this compound, allowing for the synthesis of its hydrogenated analogues.

Reactions with Triazine Derivatives

Biphenyl moieties are frequently incorporated into triazine structures through various synthetic strategies, most notably metal-catalyzed cross-coupling reactions rsc.orgsmolecule.comias.ac.inbeilstein-journals.org. For example, biphenyl boronic acids or aryl halides can be coupled with halogenated triazines to construct biphenyl-substituted triazine frameworks rsc.orgsmolecule.comias.ac.inbeilstein-journals.org. These reactions often proceed via mechanisms such as the Suzuki-Miyaura coupling, involving palladium catalysis.

While direct reactions of this compound with triazine derivatives as a substrate are not extensively detailed, its biphenyl core structure suggests its potential participation in similar cross-coupling reactions. If this compound were functionalized, for instance, by conversion into a boronic acid or an aryl halide, it could serve as a coupling partner in the synthesis of novel triazine-based compounds.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms behind the synthesis and reactions of this compound provides critical insights into its reactivity and the factors governing product formation.

Carbolithiation Mechanism Elucidation

Carbolithiation mechanisms have been investigated primarily in the context of synthesizing alkylated biphenyls. In these pathways, biphenyl is typically subjected to a double reduction using lithium metal in solvents like tetrahydrofuran (B95107) (THF). This process generates a biphenyl dianion intermediate, which subsequently reacts with an alkylating agent, such as propene, to introduce isopropyl groups onto the biphenyl core nih.govrsc.orgresearchgate.netresearchgate.net.

These studies elucidate carbolithiation as a key step in the formation of isopropyl biphenyls from biphenyl. However, the available literature does not indicate that this compound itself undergoes carbolithiation as a substrate in reported mechanistic investigations.

Electrophilic Substitution Mechanism Studies

Biphenyls exhibit reactivity towards electrophilic aromatic substitution (EAS) that is analogous to that of benzene, albeit with enhanced reactivity and a strong preference for substitution at the para-position (4-position) nih.govrsc.orgyoutube.com. This preference is attributed to both electronic stabilization of the intermediate carbocation (sigma complex) and steric factors, which favor substitution at the less hindered para-position over the ortho-positions nih.govyoutube.com.

The general mechanism for EAS involves the attack of the aromatic π-electron system on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (arenium ion). Subsequent deprotonation restores aromaticity and yields the substituted product nih.govyoutube.com.

In this compound, the isopropyl group is an electron-donating substituent, activating the biphenyl system towards EAS. It also directs incoming electrophiles to the ortho and para positions relative to itself. Consequently, further electrophilic substitution on this compound is expected to occur preferentially at the unsubstituted positions of the phenyl rings, with a strong tendency for para-substitution. Studies on the isopropylation of biphenyl, a type of EAS, confirm that the para-position is favored, leading to this compound as a major product researchgate.net.

Metal-Catalyzed Reaction Mechanism Analysis

Metal-catalyzed reactions are fundamental for the synthesis and functionalization of biphenyl derivatives, encompassing cross-coupling reactions and alkylations nih.govrsc.orgbeilstein-journals.orgresearchgate.netvulcanchem.comacs.org.

Isopropylation Mechanisms: The isopropylation of biphenyl, a process that yields this compound and subsequently diisopropylbiphenyls, is often catalyzed by solid acids such as zeolites researchgate.net. For instance, the reaction of biphenyl with propylene over H-mordenite (HMOR-40) exemplifies shape-selective catalysis. The mechanism involves the interaction of reactants within the zeolite's porous structure, where steric constraints favor the formation of the less bulky this compound and 4,4′-diisopropylbiphenyl researchgate.net. The isopropyl group on this compound can also undergo further isopropylation, with the regioselectivity of this subsequent reaction being influenced by steric factors within the catalyst pores researchgate.netresearchgate.net.

Cross-Coupling Mechanisms: The mechanisms for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are well-established and typically involve a catalytic cycle comprising three main steps: oxidative addition of an aryl halide to a low-valent metal catalyst (e.g., Pd(0)), transmetalation from an organometallic coupling partner (e.g., an organoboron compound) to the metal center, and reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst nih.govrsc.org. These mechanisms are widely applied in the synthesis and functionalization of biphenyl compounds.

Data Tables

To illustrate the discussed reactions, the following data tables summarize key findings from the literature.

Table 1: Chloromethylation of Biphenyl

| Catalyst System | Reactants | Product(s) | Yield/Selectivity | Reference |

|---|---|---|---|---|

| FeCl₃/HCl/Formalin | Biphenyl | 4-(chloromethyl)-1,1′-biphenyl | 80% yield | nih.gov |

| Metal Triflate (e.g., Sc(OTf)₃) | Biphenyl, HCl, Trioxane | 4-chloromethylbiphenyl, 2-chloromethylbiphenyl, 4,4′-bis(chloromethyl)biphenyl, 2,4′-bis(chloromethyl)biphenyl | ~70% selectivity for 4,4′-bis(chloromethyl)biphenyl | researchgate.net |

Table 2: Isopropylation of Biphenyl (Formation of this compound)

| Catalyst System | Reactants | Products | Key Mechanistic Feature | Reference |

|---|

Compound List

this compound

Biphenyl

4-(chloromethyl)-1,1′-biphenyl

4,4′-bis(chloromethyl)biphenyl

Cyclohexylbenzene

4,4′-diisopropylbiphenyl

Derivatives and Structural Modifications in Research

Stereochemical Aspects: Chirality and Atropisomerism in Biphenyl (B1667301) Systems

The study of stereochemistry in biphenyl systems, particularly concerning chirality and atropisomerism, is a significant area of research in organic chemistry. Atropisomerism refers to stereoisomerism arising from hindered rotation about a single bond, where the barrier to rotation is sufficiently high to allow for the isolation of individual conformers wikipedia.org. In biphenyls, this phenomenon is primarily observed when bulky substituents are present at the ortho positions of the two phenyl rings. These substituents create steric hindrance, preventing free rotation around the central C-C single bond that connects the rings. This restricted rotation can lead to the formation of stable, non-interconverting enantiomers, a form of axial chirality wikipedia.orgpharmaguideline.comcutm.ac.ininflibnet.ac.in.

For a biphenyl system to exhibit atropisomerism, two key conditions must be met: a rotationally stable axis and the presence of different substituents on both sides of this axis pharmaguideline.comcutm.ac.ininflibnet.ac.in. The configurational stability of such axially chiral biaryl compounds is influenced by several factors, including the steric demands of the substituents near the axis, the existence, length, and rigidity of any bridging structures, and the mechanisms of atropisomerization (e.g., photochemical or chemical processes) cutm.ac.ininflibnet.ac.in.

4-Isopropylbiphenyl itself, with the isopropyl group located at the para (4) position, does not exhibit atropisomerism. The absence of substituents at the ortho positions allows for relatively free rotation around the biphenyl bond, meaning the molecule exists as a single, rapidly interconverting conformer and is not chiral inflibnet.ac.inchiralpedia.com.

However, the biphenyl scaffold, including derivatives based on this compound, can be modified to induce atropisomerism. Research in this area often focuses on introducing bulky groups at the ortho positions to increase the rotational barrier. For instance, studies on substituted biphenyls have shown that the introduction of substituents, particularly halogens or methyl groups, at the ortho positions significantly increases the rotational energy barriers nih.govbsb-muenchen.deacs.orgacs.orgresearchgate.net. For example, 2,2'-dimethylbiphenyl (B165481) has a calculated rotational barrier of 16.7 kcal/mol, which is in good agreement with experimental data for racemization bsb-muenchen.deacs.org. Similarly, biphenyls with heavy heteroatoms (ortho-S, Se, Te, P, Si, Sn) as substituents have shown significant rotational barriers, with measured B values indicating substantial steric hindrance rsc.orgscispace.com.

Research Findings on Inducing Atropisomerism in Biphenyl Derivatives:

Studies have explored various strategies to synthesize atropisomeric biphenyl derivatives. The Suzuki reaction, for example, has been employed as a key step in the synthesis of functionalized atropisomeric biphenyl derivatives designed for applications such as liquid crystal dopants acs.org. These syntheses often require rigorously anhydrous conditions due to the sensitivity of sterically hindered boronate intermediates to hydrolysis.

Computational studies, such as those using Density Functional Theory (DFT), are crucial for understanding and predicting torsional barriers in substituted biphenyls. These methods help in identifying optimal substituents and their positions to achieve stable atropisomers bsb-muenchen.deacs.orgresearchgate.netmdpi.com. For instance, calculations on halogenated biphenyls reveal how the size of the halogen atom influences the twist angles and energy barriers bsb-muenchen.deacs.org.

The synthesis of conformationally stable atropisomeric biphenyl scaffolds has also been achieved by incorporating specific functional groups that can stabilize the chiral conformation through intramolecular interactions, such as hydrogen bonding. For example, a CF₃-containing atropisomeric biphenyl scaffold stabilized by intramolecular hydrogen bonds between hydroxyl groups demonstrated conformational stability and was effective in catalyzing asymmetric reactions nih.gov.

Data Table: Rotational Barriers in Substituted Biphenyls

Advanced Analytical and Spectroscopic Characterization in Research

Raman Spectroscopy Applications

Raman spectroscopy is a vibrational spectroscopic technique that provides a molecular fingerprint, offering detailed information about molecular structure, functional groups, and symmetry. It relies on the inelastic scattering of monochromatic light, typically from a laser, to probe the vibrational modes of a molecule ethz.chlongdom.org. For 4-Isopropylbiphenyl, Raman spectroscopy has been employed to record its characteristic spectrum, providing insights into its molecular vibrations nih.govspectrabase.com.

The application of Raman spectroscopy extends to the structural elucidation and purity assessment of organic compounds. Studies on biphenyl (B1667301) derivatives, which share the core biphenyl structure with this compound, demonstrate the technique's capability in distinguishing isomers and analyzing conformational changes beilstein-journals.orgcapes.gov.bracs.orgrsc.orgresearchgate.netscience.gov. For instance, resonance Raman spectroscopy has been instrumental in investigating the structural properties of biphenyl radical anions, revealing details about their planar or twisted geometries and vibrational assignments beilstein-journals.orgcapes.gov.br. In synthetic chemistry, in-line Raman spectroscopy can be utilized to monitor reaction progress and the formation of intermediates, thereby optimizing reaction conditions and yields nih.gov. The characteristic vibrational frequencies obtained from Raman spectra can be correlated with specific molecular motions, aiding in the confirmation of the biphenyl backbone and the isopropyl substituent in this compound science.gov.

Electron Paramagnetic Resonance (EPR) for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic method specifically designed to detect and characterize species possessing unpaired electrons, such as free radicals, transition metal ions, and defects in materials rsc.orgethz.chrsc.orgresearchgate.netwikipedia.orgmanchester.ac.uknih.govbhu.ac.inrsc.org. The technique is highly sensitive and selective, providing valuable information about the electronic structure, geometry, and environment of these paramagnetic species rsc.orgethz.chwikipedia.org.

EPR spectroscopy is extensively used in the study of radical reactions, electron transfer processes, and homogeneous catalysis, where unpaired electrons are often involved as reactive intermediates or catalytic centers rsc.orgethz.chwikipedia.orgnih.gov. For biphenyl systems, EPR has been crucial in characterizing radical anions and cations, providing insights into their spin densities and hyperfine coupling constants, which relate to the distribution of the unpaired electron within the molecule beilstein-journals.orgnih.govrsc.orgcapes.gov.brrsc.orgnih.govnih.gov. While direct EPR studies specifically on this compound as a radical species or its radical intermediates are not extensively documented in the provided literature, the principles and applications of EPR to similar biphenyl radical systems are well-established. The oxidation of this compound can potentially generate radical intermediates, and EPR, often coupled with spin-trapping agents and mass spectrometry, can be employed to detect and characterize such transient species acs.orgresearchgate.netnih.govacs.org. The analysis of EPR spectra, including g-values and hyperfine coupling constants, allows for the identification of radical species and the elucidation of their involvement in reaction mechanisms rsc.orgbhu.ac.in.

Application of Spectroscopic Data in Metabolite Identification

Understanding the metabolic fate of a compound is critical in various research fields, including pharmacology, toxicology, and environmental science. Spectroscopic techniques are indispensable tools for identifying and characterizing metabolites formed from the parent compound. For this compound, studies have indicated that its metabolism in rats primarily involves hydroxylation at the tertiary carbon of the isopropyl group, leading to the formation of metabolites such as biphenylpropionic acid and biphenyl-2-propanol nih.gov.

The identification of these metabolites relies on a combination of powerful analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) being paramount nih.govrsc.orgeuniverse.chacs.orgcardiff.ac.ukconicet.gov.arresearchgate.netnih.govacs.org. NMR spectroscopy, particularly ¹H and ¹³C NMR, is vital for verifying the structural integrity of the biphenyl backbone and the isopropyl group, providing detailed information about the connectivity and chemical environment of atoms within the molecule nih.govacs.orgconicet.gov.ar. GC-MS is extensively used for metabolite identification due to its ability to separate volatile compounds and provide mass spectral data that aids in structural determination euniverse.chresearchgate.netnih.govacs.org. Specifically, GC-MS has been noted for its application in analyzing the metabolic patterns of isopropylbiphenyl (B97774) across different species euniverse.ch. These spectroscopic data, when analyzed in conjunction with databases and reference standards, enable the definitive identification and structural elucidation of metabolites, contributing significantly to the understanding of a compound's metabolic pathways and biological fate nih.gov.

Computational Chemistry and Theoretical Investigations

Molecular Mechanics and Quantum Mechanics Studies

While specific studies detailing molecular mechanics (MM) and quantum mechanics (QM) for isolated 4-Isopropylbiphenyl are not directly found, these methods are foundational for understanding molecular structures and energetics. Such studies would typically involve:

Analysis of Molecular Dimensions and Diffusion Energies

Research into the isopropylation of biphenyl (B1667301) over zeolites has involved computational analysis of molecular dimensions and diffusion energies of various isopropylbiphenyl (B97774) isomers, including this compound. These studies utilize molecular mechanics (MM) and quantum mechanics (QM) methods to determine properties like kinetic diameter and diffusion energy. For instance, a comparative analysis of mono- and di-isopropylbiphenyl isomers indicated that 4,4′-diisopropylbiphenyl has the lowest kinetic diameter and diffusion energy, which correlates with experimental observations of high para-selectivity in biphenyl isopropylation reactions over H-mordenites. This suggests that MM and QM methods are employed to understand how the size and shape of molecules like this compound influence their movement and interaction within confined spaces, such as zeolite frameworks researchgate.net.

Geometry Optimization and Conformational Analysis

Geometry optimization is a standard computational technique used to find the lowest energy structure of a molecule. For this compound, such optimizations would be part of broader studies to understand its stable conformations and how structural variations affect its properties. For example, in the context of atropisomerism in biphenyl derivatives, DFT computations of rotational barriers about the aryl-aryl bond have been performed and found to be in agreement with experimental data unibas.it. While not directly on this compound, this demonstrates the application of QM methods for conformational analysis of biphenyl systems. Similarly, computational methods like DFT are used to optimize the geometries of various compounds, including those relevant to catalytic systems where this compound might be a component acs.orgpsicode.org.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively applied to study the role of this compound within catalytic systems, particularly in asymmetric transfer hydrogenation (ATH) reactions.

Elucidation of Reaction Mechanisms

DFT calculations have been instrumental in elucidating the mechanisms of asymmetric transfer hydrogenation (ATH) of pyruvic acid to lactic acid, catalyzed by chiral iron complexes. In these studies, this compound has been computationally incorporated as a potential ligand component, replacing the η⁶-p-cymene ligand in iron complexes. DFT revealed a formic acid-assisted proton transfer mechanism for ATH. For example, in a study involving chiral iron complexes, replacing the η⁶-p-cymene ligand with this compound in a specific complex (designated as 1g) was computationally screened. The DFT analysis indicated that this modification could lead to a lower free energy barrier and improved chiral selectivity compared to the parent complex mdpi.comnih.govnih.govmdpi.comsemanticscholar.org. The calculations dissect the reaction pathway, identifying the rate-determining steps, such as hydride transfer from the formate (B1220265) anion to the iron center mdpi.comnih.govnih.govmdpi.comsemanticscholar.org.

Prediction of Catalytic Activity and Enantioselectivity

DFT calculations are used to predict the catalytic activity and enantioselectivity of modified catalytic systems. When this compound was computationally integrated into iron complexes for ATH, DFT studies predicted that such complexes could exhibit enhanced performance. Specifically, a complex incorporating this compound as a ligand showed a lower free energy barrier of 26.2 kcal mol⁻¹ and a predicted enantioselectivity of 98.5% ee for the asymmetric transfer hydrogenation of pyruvic acid mdpi.comnih.govnih.govmdpi.comsemanticscholar.org. These computational predictions guide the design of more efficient catalysts by evaluating the impact of ligand modifications. The analysis of transition states and intermediates allows for the prediction of enantiomeric excess and catalytic activity nih.govresearchgate.netresearchgate.net.

Calculation of Energy Barriers in Chemical Reactions

A key application of DFT in this context is the calculation of energy barriers for critical steps in chemical reactions. For the asymmetric transfer hydrogenation of pyruvic acid, DFT calculations determined the rate-determining step to be the hydride transfer from the formate anion to the iron center, with a total free energy barrier of 28.0 kcal mol⁻¹ for the parent complex mdpi.comnih.govnih.govmdpi.comsemanticscholar.org. When this compound was incorporated into the catalyst structure, the calculated free energy barrier was reduced to 26.2 kcal mol⁻¹, suggesting an improvement in catalytic activity. The study also highlighted that the C-H/π attraction between the arene ligand and other parts of the complex significantly influences enantioselectivity, and replacing p-cymene (B1678584) with this compound was predicted to improve catalytic performance researchgate.net.

Compound List:

this compound

Computational Modeling of Shape-Selective Catalysis

Computational chemistry plays a crucial role in understanding and designing catalysts for shape-selective reactions, where the catalyst's structure dictates the selectivity towards specific isomers or products. Research has explored the utility of this compound as a ligand in metal complexes to influence catalytic performance, particularly in asymmetric transfer hydrogenation.

Density functional theory (DFT) calculations have been employed to investigate chiral iron complexes for the asymmetric transfer hydrogenation of pyruvic acid to lactic acid. In one study, replacing the η⁶-p-cymene ligand in a chiral iron complex with a 4-isopropyl biphenyl moiety was computationally screened as a potential modification to enhance catalytic activity and enantioselectivity nih.gov. The findings indicated that the complex incorporating the 4-isopropyl biphenyl ligand exhibited a lower free energy barrier for the rate-determining hydride transfer step (26.2 kcal mol⁻¹) compared to the original complex with η⁶-p-cymene (28.0 kcal mol⁻¹) nih.gov. Furthermore, this modification led to an excellent predicted chiral selectivity of 98.5% enantiomeric excess (ee) nih.gov.

Similarly, theoretical investigations into chiral osmium complexes for asymmetric transfer hydrogenation suggest that substituting the η⁶-arene ligand, such as p-cymene, with alternatives like 4-isopropyl biphenyl or phenyl is likely to improve the catalytic performance of the complex rsc.org. These computational insights highlight how subtle structural changes, like the introduction of the 4-isopropyl biphenyl group, can be computationally modeled to predict and achieve enhanced shape-selective catalytic outcomes nih.govrsc.org.

The following table summarizes key computational findings related to the influence of the 4-isopropyl biphenyl ligand on catalytic performance:

| Catalyst Complex Component | Free Energy Barrier (kcal mol⁻¹) | Enantioselectivity (% ee) | Citation |

| Original Fe complex (η⁶-p-cymene) | 28.0 | N/A | nih.gov |

| Fe complex with 4-isopropyl biphenyl ligand | 26.2 | 98.5 | nih.gov |

Biological and Pharmacological Research Endeavors

Investigation of Potential Therapeutic Properties

Extensive literature searches for the specific compound 4-Isopropylbiphenyl reveal a notable absence of dedicated research into its potential therapeutic properties. The following sections detail the current landscape of available scientific information.

Currently, there is no publicly available scientific literature or research data that specifically investigates the antiviral activity of this compound, including any potential efficacy against the Rift Valley Fever Virus (RVFV). While research into antiviral compounds is a robust field, and various biphenyl (B1667301) derivatives have been explored for such properties, this compound itself has not been a subject of these published studies. The development of therapeutics for RVFV is an ongoing area of research, with a focus on a variety of small molecules and biologics; however, this compound is not among the compounds that have been reported in these investigations.

A comprehensive review of scientific databases and published research indicates a lack of studies specifically focused on the anti-inflammatory effects of this compound. While the broader class of biphenyl compounds has been a source of investigation for anti-inflammatory properties, with some derivatives showing significant activity, this specific molecule has not been the subject of such research. scialert.net Therefore, no data on its potential mechanisms of action in inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokines, is currently available.

There is a significant gap in the scientific literature regarding the specific anticancer properties of this compound. While numerous biphenyl derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing promising results against various cancer cell lines, this compound has not been a focus of these investigations. researchgate.netmdpi.comacs.org Research in this area has explored a wide range of substituted biphenyls, but the specific isopropyl substitution at the 4-position has not been highlighted in published anticancer studies. researchgate.netmdpi.comacs.org

While specific data on this compound is scarce, the broader class of biphenyl derivatives has been the subject of extensive pharmacological research, revealing a wide spectrum of biological activities. These studies underscore the potential of the biphenyl scaffold as a privileged structure in drug discovery.

Table 1: Investigated Pharmacological Activities of Biphenyl Derivatives

| Pharmacological Activity | Description of Findings for Biphenyl Derivatives |

| Immunosuppressant | Certain polychlorinated biphenyls (PCBs) have been shown to possess immunosuppressive activity. nih.gov |

| Antifungal | Various biphenyl derivatives have been identified with potent antifungal properties, showing activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans. nih.govnih.govresearchgate.net Some natural biphenyl-type phytoalexins have also demonstrated antifungal effects against crop pathogens. nih.gov |

| Antibacterial | Biphenyl derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing moderate to good activity. nih.govnih.govresearchgate.net |

| Antimicrobial | The biphenyl scaffold is a component of various compounds investigated for broad-spectrum antimicrobial activity. ijcce.ac.irresearchgate.net |

| Anti-proliferative | Numerous biphenyl derivatives have been evaluated for their anti-proliferative effects against various cancer cell lines, forming a significant area of anticancer research. nih.govresearchgate.net |

| Antihypertensive | The biphenyl moiety is a key structural feature in the class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans". |

| Antitumor | A wide range of biphenyl compounds have been designed and synthesized as potential antitumor agents, with some showing the ability to inhibit tumor growth in preclinical models. cnr.itnih.govnih.gov |

| β-Glucuronidase Inhibition | Specific biphenyl derivatives have been investigated for their ability to inhibit the enzyme β-glucuronidase. |

| Anti-leukemia | Certain biphenyl-based hybrid molecules have been identified for their ability to decrease the intracellular level of the Bcl-2 protein in leukemia cells, indicating potential anti-leukemia activity. broadinstitute.orgresearchgate.netnih.govnih.govfrontiersin.org |

| Anticholinesterase | Biphenyl derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease. mdpi.comnih.govnih.govmdpi.com |

| Antidiabetic | Some biphenyl derivatives have been investigated for their potential as antidiabetic agents, with some compounds showing the ability to activate AMP-activated protein kinase (AMPK) and inhibit protein tyrosine phosphatase 1B (PTP1B). nih.govnih.govijsdr.orgresearchgate.netresearchgate.net |

| Antimalarial | Biphenyl derivatives have been designed and synthesized as potential antimalarial agents, with some showing improved activity against Plasmodium falciparum. nih.govrsc.orgnih.govmdpi.com |

Mechanism of Action Studies in Biological Systems

Consistent with the lack of research on its therapeutic properties, there are no published studies detailing the mechanism of action or specific drug-target interactions of this compound in any biological system. Elucidating the mechanism of action is a critical step in drug development, typically following the identification of a compound with promising biological activity. As this compound has not been identified as a hit or lead compound in any therapeutic screening programs, dedicated mechanistic studies have not been undertaken. Therefore, information regarding its potential molecular targets, binding affinities, and downstream signaling effects remains unknown.

Modeling of Biochemical Processes

The computational modeling of biochemical processes is a critical tool for predicting the interaction of compounds with biological targets, thereby guiding further experimental research. In the context of this compound and its structural analogs, molecular docking simulations have been instrumental in elucidating potential mechanisms of action.

Molecular docking studies are frequently employed to understand how ligands like biphenyl derivatives bind to the active sites of proteins. bohrium.commdpi.com For instance, research on a structurally related compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, utilized in silico molecular docking to investigate its potential as an anticancer agent. The study performed docking against the molecular target Type-II topoisomerase, suggesting that the biphenyl scaffold could be a promising candidate for developing novel cancer therapies. bohrium.comeurjchem.com

Similarly, docking studies on other compounds featuring the isopropyl group or a biphenyl structure have provided insights into various biological activities. A study on (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals explored their binding interactions with cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) proteins, which are key enzymes in inflammatory pathways. researchgate.net Another investigation into 3-isopropylphenol used molecular docking to explore its interaction with the 6C2Y protein receptor as a potential mechanism for its observed neurotoxicity. mdpi.com These examples highlight the utility of molecular modeling in predicting the biochemical interactions and potential therapeutic or toxic effects of compounds structurally related to this compound.

Table 1: Examples of Molecular Docking Studies on Biphenyl and Isopropyl-Containing Compounds

| Compound | Protein Target | Potential Application/Effect |

|---|---|---|

| 4-(tert-butyl)-4-nitro-1,1-biphenyl | Type-II topoisomerase (1JIJ) | Anticancer bohrium.comeurjchem.com |

| (2S,3S)-2-(4-isopropylbenzyl) derivatives | COX-2 / 5-LOX | Anti-inflammatory researchgate.net |

| 3-Isopropylphenol | 6C2Y Protein | Neurotoxicity mdpi.com |

Cytotoxicity and Selectivity Index Analysis

The evaluation of a compound's cytotoxicity against various cell lines is a fundamental step in pharmacological research, particularly in the development of anticancer agents. This analysis determines the concentration of a compound required to inhibit cell growth or induce cell death. The selectivity index (SI), calculated as the ratio of a compound's cytotoxicity to normal cells versus cancer cells, is a crucial metric for assessing its potential as a therapeutic agent with a favorable safety profile. ekb.eg

While specific cytotoxicity data for this compound is not extensively detailed in the available literature, studies on related biphenyl derivatives provide a clear framework for this type of analysis. For example, the cytotoxicity of N,N-diphenyl-N'-(biphenyl-4-carbonyl) thiocarbamide has been evaluated against a panel of human cancer cell lines, including cervical (2008 and C13*) and ovarian (A2780, A2780/CP, and IGROV-1) carcinoma cells. ncl.res.in Such studies typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell proliferation.

In one study, a series of sulfonyl-α-L-amino acid derivatives were tested against various carcinoma cell lines (MCF7, HEPG2, HCT116, PaCa2) and a normal skin fibroblast cell line (BJ1). ekb.eg This allowed for the calculation of the selectivity index, providing a measure of the compound's specificity for cancer cells. For example, certain compounds showed a high selectivity index (>9) for the liver carcinoma (HEPG2) cell line, indicating a much greater potency against cancer cells than normal cells. ekb.eg These methodologies would be directly applicable to assessing the therapeutic potential of this compound and its derivatives.

Table 2: Illustrative Cytotoxicity Data for a Biphenyl Derivative

| Cell Line | Type | IC50 (µg/ml) | Selectivity Index (SI) |

|---|---|---|---|

| BJ1 | Normal Skin Fibroblast | >100 | - |

| MCF7 | Breast Adenocarcinoma | 90.9 | >1.1 |

| HEPG2 | Hepatocellular Carcinoma | 85.1 | >1.17 |

| PaCa2 | Pancreatic Carcinoma | 69.5 | >1.44 |

Data adapted from studies on sulfonyl-α-L-amino acid derivatives to illustrate the concept. ekb.eg

Metabolite-Related Biological Activity

The biological activity of a compound is often influenced by its metabolites, which are formed through biotransformation processes in the body. Research on the metabolism of this compound in rats has identified several key metabolites and linked them to specific biological effects.

Following administration, this compound is metabolized into several compounds. The principal metabolite found in plasma is biphenylpropionic acid . Other significant metabolites include biphenyl-2-propanol and biphenyl-α-methyl glycolic acid . In urine and bile, these metabolites are primarily found in ring-hydroxylated forms, such as hydroxybiphenylpropionic acid and hydroxybiphenyl-2-propanol .

Crucially, these metabolites possess distinct biological activities. Biphenylpropionic acid is believed to be the primary contributor to the anti-inflammatory action of the parent compound. Conversely, biphenyl-α-methylglycolic acid, which is formed from biphenyl-2-propanol, has been implicated in renal toxicity. This highlights the dual nature of metabolism, where it can both activate a compound to produce therapeutic effects and generate metabolites with potential toxicity.

Table 3: Major Metabolites of this compound and Their Associated Biological Activity

| Metabolite | Associated Biological Activity |

|---|---|

| Biphenylpropionic acid | Anti-inflammatory |

| Biphenyl-α-methylglycolic acid | Renal toxicity |

| Biphenyl-2-propanol | Intermediate metabolite |

| Hydroxybiphenylpropionic acid | Excretory form |

| Hydroxybiphenyl-2-propanol | Excretory form |

Environmental Behavior and Toxicological Research

Environmental Fate Processes

The environmental fate of a chemical describes how it behaves and transforms in different environmental compartments, such as soil, water, and air.

Persistence: Information regarding the persistence of 4-Isopropylbiphenyl in the environment is somewhat varied. One study indicates that it is readily biodegradable, with 100% degradation observed within 10 days paratherm.co.uk. This suggests a low potential for long-term persistence in environments where microbial activity is present. However, other assessments note a general lack of specific data on its environmental persistence tcichemicals.compawis.ch.

Bioaccumulation: The potential for bioaccumulation is often predicted using parameters like the octanol-water partition coefficient (Log Kow) and the bioconcentration factor (BCF). This compound has an experimentally determined Log Kow of 5.5 publications.gc.ca, with a computed value of 5.4 nih.gov, both of which suggest a moderate to high potential for bioaccumulation in organisms due to its lipophilicity. A measured BCF of 166 L/kg wet mass has been reported pawis.ch, indicating a significant tendency to accumulate in aquatic organisms.

Data Table 1: Environmental Fate Properties of this compound

| Property | Value | Unit | Source(s) |

| Log Kow (experimental) | 5.5 | - | publications.gc.ca |

| Log Kow (computed, XLogP3) | 5.4 | - | nih.gov |

| Bioconcentration Factor (BCF) | 166 | L/kg wet mass | pawis.ch |

| Soil Adsorption Coefficient (Koc) | 309.0 | mL/g | publications.gc.ca |

| Water Solubility | 43.7 | mg/L | publications.gc.ca |

| Vapor Pressure | 5.5 | Pa | canada.ca |

| Henry's Law Constant | 4.63 | Pa·m³/mol | canada.ca |

| Biodegradability | Readily biodegradable (100% in 10 days) | - | paratherm.co.uk |

Volatility: The vapor pressure of this compound is reported as 5.5 Pa canada.ca, which is relatively low, suggesting limited volatility under standard environmental conditions. The Henry's Law constant, an indicator of a chemical's tendency to partition between air and water, is reported as 4.63 Pa·m³/mol canada.ca. This value further supports a low tendency to volatilize from water into the atmosphere.

Mobility: Mobility in soil is primarily influenced by the soil adsorption coefficient (Koc). For this compound, the Koc value is reported as 309.0 mL/g publications.gc.ca. Based on standard classification schemes, a Koc value in this range suggests moderate mobility in soil chemsafetypro.com. The compound has been detected in wastewater samples, indicating some degree of mobility and presence in aquatic systems miljodirektoratet.no. Its water solubility is 43.7 mg/L publications.gc.ca, which is moderate and can influence its distribution in aquatic environments.

Research indicates that this compound can be formed as a degradation product of other substances, such as p-terphenyl, under specific conditions scj.go.jp. Studies on related compounds, like chlorinated isopropylbiphenyls, suggest that metabolic processes can involve the oxidation of the isopropyl group and hydroxylation of the phenyl rings epa.gov. While specific detailed biodegradation pathways for this compound itself are not extensively documented, the compound is considered readily biodegradable paratherm.co.uk.

The adsorption of this compound to soil and sediment is quantified by its soil adsorption coefficient (Koc). With a reported Koc value of 309.0 mL/g publications.gc.ca, the compound exhibits moderate adsorption to organic matter in soil and sediment. This moderate adsorption capacity influences its mobility, suggesting it may be retained to some extent but also capable of leaching under certain conditions.

Metabolism and Toxicokinetics

Metabolism and toxicokinetics describe how a substance is absorbed, distributed, metabolized, and excreted by an organism.

Studies on the metabolism of this compound in rats indicate that the compound is processed in the liver nih.gov. The MeSH terms associated with relevant research point towards the liver as a primary site for metabolism and the bile as a significant route for excretion nih.gov. While specific details on renal excretion are not provided, the emphasis on biliary excretion suggests a substantial portion of the compound and its metabolites may be eliminated via this pathway. Tissue distribution studies in rats have shown the compound to be present in various tissues, with notable accumulation observed in adipose tissue nih.gov. Metabolic transformations likely involve processes such as oxidation of the isopropyl group and hydroxylation of the aromatic rings, as observed in related compounds epa.gov.

Applications in Materials Science and Industrial Processes

Use as Building Blocks for Advanced Materials (e.g., for Optical, Electrical, or Thermal Properties)

The rigid structure of the biphenyl (B1667301) moiety in 4-Isopropylbiphenyl makes it a valuable building block for the synthesis of advanced materials, particularly liquid crystals and high-performance polymers. While direct applications of this compound itself in commercially available advanced materials are not extensively documented, its structural motif is fundamental to materials with desirable optical, electrical, and thermal properties.